REACTION_CXSMILES
|
[H-].[H-].[H-].[H-].[Li+].[Al+3].CC(OC)(C)C.[CH3:13][O:14][C:15]1[C:20]([C:21]#[N:22])=[C:19]([CH3:23])[CH:18]=[C:17]([CH3:24])[N:16]=1>CC(OC)(C)C.C1COCC1>[CH3:13][O:14][C:15]1[C:20]([CH2:21][NH2:22])=[C:19]([CH3:23])[CH:18]=[C:17]([CH3:24])[N:16]=1 |f:0.1.2.3.4.5,8.9|
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Name
|
|
Quantity
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103 g
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Type
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reactant
|
Smiles
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COC1=NC(=CC(=C1C#N)C)C
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Name
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MTBE THF
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Quantity
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600 mL
|
Type
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solvent
|
Smiles
|
CC(C)(C)OC.C1CCOC1
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature for an hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
then quenched with water (75 mL)
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Type
|
FILTRATION
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Details
|
The precipitate was collected by filtration
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Type
|
WASH
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Details
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the solids washed with THF (3×100 mL)
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Type
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CONCENTRATION
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Details
|
The filtrate was concentrated under vacuum
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Name
|
|
Type
|
product
|
Smiles
|
COC1=NC(=CC(=C1CN)C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |